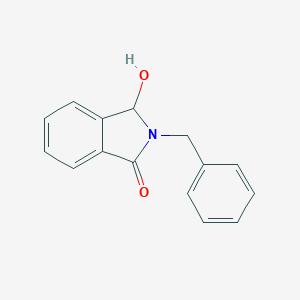

2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

概要

説明

“2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the formula C15H13NO2 . It is a type of isoindolinone, a class of compounds that are widely found in nature and have been routinely employed as herbal medicines .

Synthesis Analysis

Several synthesis methods have been reported for this compound . For instance, one method involves the use of N,N,N,N,-tetramethylethylenediamine, Triethoxysilane, and zinc (II) acetate dihydrate in tetrahydrofuran at 70℃ . Another method uses sodium tetrahydroborate in methanol at 0 - 10℃ . A third method involves the use of potassium tert-butylate and hydrogen in isopropyl alcohol at 40℃ for 24 hours .

Molecular Structure Analysis

The molecular structure of “2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one” is characterized by a benzyl group attached to an isoindolinone ring . The isoindolinone ring is a heterocyclic compound containing nitrogen and oxygen atoms .

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with N,N,N,N,-tetramethylethylenediamine, Triethoxysilane, and zinc (II) acetate dihydrate in tetrahydrofuran at 70℃ . It can also react with sodium tetrahydroborate in methanol at 0 - 10℃ , or with potassium tert-butylate and hydrogen in isopropyl alcohol at 40℃ for 24 hours .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.27 . Its physical and chemical properties include a boiling point that is not specified , and a density of 1.2±0.1 g/cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

科学的研究の応用

Synthesis and Chemical Properties

Research into compounds like 1,2-oxazines and 1,2-benzoxazines, which share structural motifs with 2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, highlights the significance of these compounds in synthetic organic chemistry. These compounds are synthesized through cyclization processes and are utilized as electrophiles in various chemical reactions, emphasizing their versatility and importance in synthetic pathways (Sainsbury, 1991). The research into benzoxaboroles, which are derivatives of phenylboronic acids, further underscores the wide applications and biological activity of such compounds, demonstrating their relevance in organic synthesis, biology, and material science (Adamczyk-Woźniak et al., 2009).

Biological Activity and Applications

Compounds related to 2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one exhibit a range of biological activities. For instance, chromones and their derivatives have been studied for their antioxidant properties, which are crucial for neutralizing active oxygen species and preventing cell impairment, leading to various diseases (Yadav et al., 2014). Additionally, embelin, a naturally occurring compound, showcases a broad spectrum of pharmacological activities, indicating the potential therapeutic applications of structurally similar compounds in treating a variety of conditions (Othman et al., 2020).

作用機序

Target of Action

Isoindolinone derivatives, to which this compound belongs, are known to exhibit various biological properties . For instance, they have been associated with hypotensive and inhibitory platelet aggregation activity, as well as anxiolytic effects .

Mode of Action

It is synthesized from 3-hydroxybenzo[e]isoindolinone via the addition of alkyllithium to the carbonyl group, followed by lactam ring opening and, finally, an intramolecular cyclization .

Biochemical Pathways

Isoindolinone derivatives are known to interact with various biochemical pathways due to their diverse chemical reactivity .

Result of Action

Isoindolinone derivatives are known to exhibit various biological properties, including cytotoxicity activity against certain cancer cell lines .

Action Environment

The synthesis of this compound involves a series of reactions that are influenced by factors such as temperature and ph .

特性

IUPAC Name |

2-benzyl-3-hydroxy-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9,14,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFXQIBENKOFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-3-hydroxy-3H-isoindol-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Ethoxy-3-methoxyphenyl)-9-(5-methyl-3-isoxazolyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361675.png)

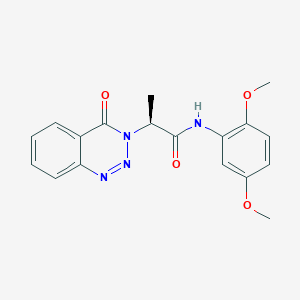

![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)

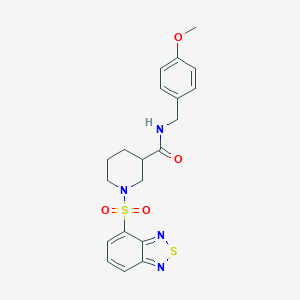

![3-(1-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}propyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B361680.png)

![5,7-Dipropyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B361682.png)

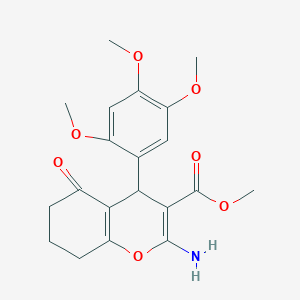

![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361683.png)

![2-[({4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetyl)amino]benzamide](/img/structure/B361686.png)

![2-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-(1,5,6,7-tetrahydrospiro{imidazo[4,5-c]pyridine-4,4'-piperidine}-1'-ylcarbonyl)propyl]acetamide](/img/structure/B361689.png)

![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B361692.png)

![N-(3-acetylphenyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361693.png)

![(E)-4-[3'-(furan-2-yl)-2-oxospiro[1H-indole-3,5'-4H-pyrazole]-1'-yl]-4-oxobut-2-enoic acid](/img/structure/B361695.png)

![3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B361697.png)